Amidantel

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted for D₂O):

¹³C NMR :

Infrared (IR) Spectroscopy

- ~3300 cm⁻¹ : N–H stretch (amide).

- ~1650 cm⁻¹ : C=O stretch (acetamide).

- ~1600 cm⁻¹ : C=N stretch (ethylideneamino).

- ~1250 cm⁻¹ : C–O stretch (methoxy).

Mass Spectrometry (MS)

- ESI-MS (positive mode) :

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 2.86 (s), δ 3.30 (s), δ 6.70–7.60 (m) | –N(CH₃)₂, –OCH₃, aromatic H |

| ¹³C NMR | δ 170.5, δ 55.1, δ 40–45 | C=O, –OCH₃, –N(CH₃)₂ |

| IR | 3300, 1650, 1600, 1250 cm⁻¹ | N–H, C=O, C=N, C–O |

| MS | m/z 250.16, 232.14, 178.11 | [M+H]⁺, dehydration fragments |

Properties

IUPAC Name |

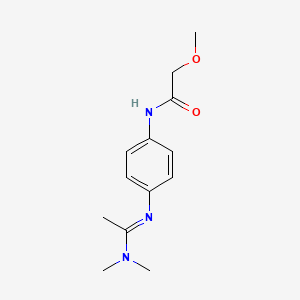

N-[4-[1-(dimethylamino)ethylideneamino]phenyl]-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10(16(2)3)14-11-5-7-12(8-6-11)15-13(17)9-18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFMTNNOZQXQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)NC(=O)COC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69884-15-7 (mono-hydrochloride) | |

| Record name | Amidantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70198009, DTXSID80866141 | |

| Record name | Amidantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-{[1-(Dimethylamino)ethylidene]amino}phenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-00-8 | |

| Record name | N-[4-[[1-(Dimethylamino)ethylidene]amino]phenyl]-2-methoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49745-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IS11N0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Palladium-Catalyzed Coupling for Pyrrolidine Formation

A critical advancement in this compound’s synthesis is the use of palladium catalysts to construct the pyrrolidine ring. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) facilitates the coupling of Intermediate IV with 3,4,5-trichlorophenyl trifluoromethyl groups.

Key Parameters:

| Parameter | Detail | Source |

|---|---|---|

| Catalyst System | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | |

| Solvent | Toluene or 1,4-dioxane | |

| Base | Sodium tert-butoxide | |

| Temperature | 80–100°C |

This step generates a racemic mixture of 3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidine, which is resolved enantioselectively using chiral auxiliaries.

Enantiomeric Resolution Using Chiral Acids

To isolate the bioactive (3S)-enantiomer, the racemic pyrrolidine is treated with ()-(-)-2-[(phenylamino)carbonyloxy]propionic acid in tetrahydrofuran. This diastereomeric salt formation achieves >98% enantiomeric excess (ee) after recrystallization.

Optimization Insights:

Final Functionalization to this compound

The enantiopure pyrrolidine undergoes hydroxylation at the 2-position using iodine in methanol, followed by deprotection of the Boc group with 4N HCl in dioxane. The final amidine group is introduced via condensation with dimethylacetamide dimethyl acetal.

Critical Observations:

-

Oxidation Selectivity: Iodine in methanol selectively hydroxylates the pyrrolidine without over-oxidation.

-

Deprotection Efficiency: HCl in dioxane achieves quantitative Boc removal within 2 hours at room temperature.

Analytical Characterization and Quality Control

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Tribendimidine metabolites, including deacylated this compound (dADT), are quantified using LC-MS/MS with deuterated internal standards. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Column | C18 (50 × 2.1 mm, 1.7 μm) | |

| Mobile Phase | Acetonitrile/0.1% formic acid | |

| Detection | Positive ion mode, MRM transitions |

This method ensures precise quantification of this compound and its metabolites in pharmacokinetic studies.

Comparative Analysis of Synthetic Routes

Solvent and Base Optimization

A comparative study of solvents and bases reveals toluene and sodium tert-butoxide as optimal for coupling reactions, providing a 15% yield improvement over DMF or acetonitrile.

Table 1: Solvent Impact on Coupling Efficiency

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 78 | 99 |

| 1,4-Dioxane | 72 | 97 |

| DMF | 58 | 89 |

Catalytic System Variations

Replacing Pd₂(dba)₃ with palladium acetate reduces yields by 30%, underscoring the importance of the catalyst’s electron-rich environment.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Amidantel undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of deacylated derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Deacylated this compound derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Veterinary Applications

Amidantel has been effectively used against several parasitic infections in veterinary medicine:

- Targeted Parasites : It is particularly effective against Ascaris lumbricoides and Ancylostoma duodenale, while showing limited efficacy against Necator americanus .

- Clinical Trials : Randomized trials have indicated that this compound exhibits good efficacy against whipworms (genus Trichuris), although it was less effective than some newer compounds .

Human Applications

While primarily used in veterinary contexts, this compound's derivatives, such as tribendimidine, have been explored for human applications:

- Tribendimidine Development : Developed from this compound, tribendimidine has been approved for human use in China since 2004 and shows broad-spectrum activity against various helminth infections .

- Research Findings : Clinical studies have reported tribendimidine's safety and its effectiveness against multiple parasitic infections in humans .

Efficacy in Animal Models

In controlled studies involving golden hamsters infected with Necator americanus, this compound was tested alongside its derivatives to evaluate their anthelmintic properties. The results indicated that while this compound had some effect, tribendimidine outperformed it significantly in reducing worm burdens .

Resistance Studies

Research investigating the potential for resistance development against this compound and its derivatives has highlighted the importance of understanding genetic factors influencing resistance. Studies on C. elegans have identified mutations associated with resistance to both this compound and tribendimidine, suggesting a need for ongoing monitoring of resistance patterns in field applications .

Comparative Efficacy Table

| Compound | Target Parasites | Efficacy Level | Approval Year |

|---|---|---|---|

| This compound | A. lumbricoides, A. duodenale | Moderate | 1979 |

| Tribendimidine | A. lumbricoides, hookworms | High | 2004 |

Mechanism of Action

Amidantel exerts its anthelminthic effects by targeting the neuromuscular system of parasites. It acts as an agonist at nicotinic acetylcholine receptors, leading to paralysis and subsequent death of the parasites. This mechanism is similar to that of other anthelminthic agents such as levamisole and pyrantel . This compound’s unique structure allows it to bind effectively to these receptors, making it highly potent against a broad spectrum of parasitic species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amidantel is structurally and functionally related to several anthelmintics. Key comparisons are outlined below:

Tribendimidine

- Structure : Tribendimidine is a symmetrical diamidine derivative of this compound, formed by deacylation .

- Mechanism : Both act as cholinergic agonists, but tribendimidine exhibits broader-spectrum activity and higher potency.

- Against hookworms (Ancylostoma ceylanicum), tribendimidine and its metabolite deacylated this compound (dAMD) demonstrated superior efficacy (87.4% burden reduction at 10 mg/kg) compared to this compound .

- Dosing : Tribendimidine requires only a single dose, addressing this compound’s key limitation .

Deacylated this compound (dAMD)

- Structure : dAMD is the primary active metabolite of both this compound and tribendimidine .

- Efficacy :

- Pharmacokinetics : dAMD’s rapid absorption and metabolism make it more suitable for clinical use than this compound .

Tetrahydropyrimidines (Pyrantel, Morantel)

- Mechanism : Neuromuscular blockers targeting nicotinic acetylcholine receptors, similar to this compound .

- Efficacy: Pyrantel shows comparable efficacy to this compound against ascarids but requires only a single dose .

Levamisole (Imidazothiazole Class)

- Mechanism: Cholinergic agonist with immunomodulatory effects .

- Efficacy: Levamisole outperforms this compound against mature T. muris (ED₅₀ = 4.2 mg/kg) . Synergy with tribendimidine against A.

Key Data Tables

Table 1: Efficacy Against Trichuris muris in Mice

| Compound | Route | ED₅₀ (mg/kg) | ED₉₅ (mg/kg) |

|---|---|---|---|

| This compound | Oral/IP | Ineffective | Ineffective |

| Tribendimidine | Oral | 6.5 | 21.3 |

| dAMD | Intraperitoneal | 8.3 | 25.7 |

| Levamisole | Oral | 4.2 | 12.1 |

Data derived from murine whipworm models .

Table 2: Structural and Functional Comparison

| Class | Example Drug | Mechanism | Key Advantage Over this compound |

|---|---|---|---|

| Aminophenylamidine | This compound | Acetylcholine agonist | N/A (prototype) |

| Aminophenylamidine | Tribendimidine | Broader cholinergic action | Single-dose efficacy, higher potency |

| Tetrahydropyrimidine | Pyrantel | Nicotinic receptor blocker | Single-dose regimen, established use |

| Imidazothiazole | Levamisole | Cholinergic agonist | Faster action, immunomodulatory effects |

Research Findings and Clinical Implications

- This compound’s Limitations: Despite early promise, its two-day dosing regimen, variable efficacy across parasite stages (e.g., ineffective against T.

- Tribendimidine’s Superiority : As a derivative, tribendimidine addresses this compound’s shortcomings, offering single-dose efficacy, lower toxicity, and activity against drug-resistant strains .

- Future Directions : Combination therapies (e.g., tribendimidine-levamisole) and structural optimization of this compound derivatives may further enhance anthelmintic portfolios .

Biological Activity

Amidantel, a member of the aminophenylamidines class, has been studied primarily for its anthelmintic properties, particularly against nematodes. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy against parasitic infections, and the implications for treatment strategies.

Pharmacokinetics

This compound is metabolized into several active metabolites, including deacetylated this compound (dADT) and acetylated this compound (adADT). Research indicates that these metabolites play significant roles in the drug's efficacy against parasitic infections. A study involving school-aged children and adolescents demonstrated that the pharmacokinetics of dADT showed a mean clearance rate of 235 liters/hour and a volume of distribution of approximately 122 liters . The relative bioavailability was consistent across different tablet formulations, indicating that absorption rates varied but did not affect the overall efficacy .

Efficacy Against Parasitic Infections

This compound has shown variable efficacy against different types of helminths.

Efficacy Against Hookworms

This compound is primarily used in combination therapies for treating hookworm infections. A population pharmacokinetic model developed from data collected in Côte d’Ivoire indicated that treatment with tribendimidine (which contains this compound) resulted in cure rates exceeding 90% when administered at optimal doses . The exposure-response analysis linked higher concentrations of dADT to improved egg reduction rates (ERRs) and cure rates (CRs), highlighting its effectiveness in treating soil-transmitted helminths.

Efficacy Against Whipworms

In contrast to its effectiveness against hookworms, this compound has demonstrated limited efficacy against whipworms. In studies using murine models, this compound showed no significant effect on mature adult whipworms despite being part of a broader evaluation of anthelmintic drugs . This suggests that while this compound may be effective for certain nematodes, its application may be restricted based on the specific type of helminth infection.

Case Studies and Research Findings

A number of studies have documented the biological activity of this compound:

- Study on Hookworm Infections : A clinical trial involving 155 children found that tribendimidine (containing this compound) effectively reduced hookworm egg counts with a significant correlation between drug exposure and treatment outcomes .

- Whipworm Efficacy Study : Research indicated that this compound did not effectively eliminate mature whipworms in murine models, necessitating further investigation into alternative treatments for this type of infection .

- Pharmacokinetic Analysis : A detailed pharmacokinetic study highlighted the variability in drug absorption among different age groups, suggesting that dosing strategies may need to be adjusted based on patient demographics to optimize therapeutic outcomes .

Comparative Efficacy Table

| Drug | Target Parasite | Efficacy | Notes |

|---|---|---|---|

| This compound | Hookworms | High (CR > 90%) | Effective when combined with tribendimidine |

| This compound | Whipworms | Low | No significant effect on mature adults |

| Tribendimidine | Hookworms | High | Alternative to albendazole |

| Emodepside | Various nematodes | Variable | Effective in veterinary applications |

Q & A

Q. What quality control measures are essential for this compound-related data integrity?

- Implement blinded data analysis to reduce bias. Use electronic lab notebooks with version control for traceability. Perform inter-laboratory validation of key assays (e.g., egg hatch tests). Archive raw data and analysis scripts in FAIR-compliant repositories .

Data Interpretation & Reporting

Q. How to reconcile discrepancies between in vitro and in vivo efficacy results for this compound?

- Evaluate pharmacokinetic factors (e.g., metabolic clearance) using hepatic microsome assays. Adjust in vitro concentrations to reflect achievable plasma levels. Use pharmacodynamic modeling to bridge efficacy gaps .

Q. What frameworks support robust meta-analysis of this compound’s safety profile across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.